molecular formula C16H10F2 B11868391 1-Fluoro-5-(2-fluorophenyl)naphthalene

1-Fluoro-5-(2-fluorophenyl)naphthalene

Katalognummer: B11868391
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: INMQTMRLJVUPFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-5-(2-fluorophenyl)naphthalene is an organic compound with the molecular formula C16H10F2 It is a derivative of naphthalene, where two fluorine atoms are substituted at specific positions on the aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(2-fluorophenyl)naphthalene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-5-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted naphthalenes.

    Oxidation Reactions: Products include naphthoquinones.

    Reduction Reactions: Products include dihydronaphthalenes.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-5-(2-fluorophenyl)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Fluoro-5-(2-fluorophenyl)naphthalene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical environments. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-5-(2-fluorophenyl)naphthalene can be compared with other fluorinated naphthalenes and polycyclic aromatic hydrocarbons:

    Similar Compounds: 1-Fluoronaphthalene, 2-Fluoronaphthalene, 1,2-Difluoronaphthalene.

    Uniqueness: The specific substitution pattern of fluorine atoms in this compound imparts unique electronic and steric properties, making it distinct from other fluorinated naphthalenes.

Eigenschaften

Molekularformel

C16H10F2

Molekulargewicht

240.25 g/mol

IUPAC-Name

1-fluoro-5-(2-fluorophenyl)naphthalene

InChI

InChI=1S/C16H10F2/c17-15-9-2-1-5-13(15)11-6-3-8-14-12(11)7-4-10-16(14)18/h1-10H

InChI-Schlüssel

INMQTMRLJVUPFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC=C3F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.